molecular formula C20H13O4PS B12361100 Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-

Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-

Cat. No.: B12361100
M. Wt: 380.4 g/mol
InChI Key: ATGZKJQOQJMJTB-UHFFFAOYSA-N
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Description

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a dioxaphosphepin ring system fused with naphthalene units. It is often used as a ligand in asymmetric catalysis due to its chiral properties.

Preparation Methods

The synthesis of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- typically involves a two-step procedure. The first step is the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine. This is followed by the formation of disphosphonite with (S)-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The product is then purified through crystallization in methylene chloride and acetonitrile .

Chemical Reactions Analysis

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- undergoes various chemical reactions, including:

Scientific Research Applications

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- involves its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric catalysis. These complexes enhance the selectivity and efficiency of various chemical reactions by providing a chiral environment .

Comparison with Similar Compounds

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- is unique due to its specific chiral properties and structural configuration. Similar compounds include:

These compounds share similar applications but differ in their structural configurations and specific chiral properties, making Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- unique in its own right.

Properties

Molecular Formula

C20H13O4PS

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H13O4P.S/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25;/h1-12H,(H,21,22);

InChI Key

ATGZKJQOQJMJTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O.[S]

Origin of Product

United States

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